(3R)-3-amino-3-(4-chlorophenyl)propanamide
CAS No.:
Cat. No.: VC17867886
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11ClN2O |
|---|---|
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-chlorophenyl)propanamide |
| Standard InChI | InChI=1S/C9H11ClN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13)/t8-/m1/s1 |
| Standard InChI Key | HUEMYQOYOXHOJL-MRVPVSSYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)N)N)Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)N)N)Cl |
Introduction
Chemical Structure and Stereochemical Significance
The molecular formula of (3R)-3-amino-3-(4-chlorophenyl)propanamide is C₉H₁₁ClN₂O, with a molecular weight of 198.65 g/mol (derived from isomeric data) . Its IUPAC name, (3R)-3-amino-3-(4-chlorophenyl)propanamide, explicitly denotes the (R)-configuration at the chiral center, which critically influences its biological interactions. The 4-chlorophenyl group introduces electron-withdrawing effects, enhancing the compound’s lipophilicity compared to non-halogenated analogs.
Table 1: Key Structural and Physicochemical Properties
The stereochemical orientation of the amino group dictates its hydrogen-bonding capacity, a feature critical for target engagement in enzyme inhibition. In contrast, the (3S)-3-amino-3-(3-chlorophenyl)propanamide isomer exhibits distinct binding affinities due to its meta-substituted chloro group and opposite configuration .
Biological Activity and Mechanistic Insights
Though direct pharmacological data for the (3R)-4-chlorophenyl variant are sparse, related compounds exhibit activity against enzymes such as dipeptidyl peptidase-4 (DPP-4) and bacterial targets. Key mechanistic observations include:
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Hydrogen Bonding: The amino group interacts with catalytic residues in enzyme active sites, as seen in DPP-4 inhibitors.
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Hydrophobic Interactions: The 4-chlorophenyl group stabilizes binding pockets in microbial enzymes, suggesting antimicrobial potential .
Table 2: Comparative Bioactivity of Chlorophenylpropanamide Analogs
The (R)-configuration may alter binding kinetics due to steric effects, though this hypothesis requires validation through crystallographic studies.
Applications in Drug Discovery
The structural versatility of (3R)-3-amino-3-(4-chlorophenyl)propanamide positions it as a scaffold for developing:
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Antidiabetic Agents: Analogous compounds enhance insulin secretion via DPP-4 inhibition.
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Antimicrobials: Chlorophenyl moieties disrupt bacterial cell wall synthesis .
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Neurological Therapeutics: Amide derivatives modulate neurotransmitter receptors .
Challenges and Future Directions
Current research gaps include:
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Stereospecific Synthesis: Optimizing routes to achieve >99% enantiomeric excess.
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Target Validation: Identifying primary biological targets via high-throughput screening.
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Toxicological Profiling: Assessing off-target effects in preclinical models.
Collaborative efforts between academic and industrial laboratories are essential to advance this compound from bench to clinic.
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